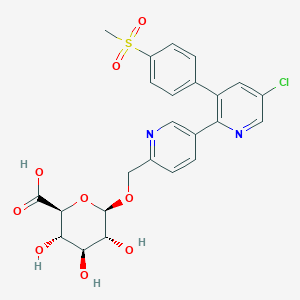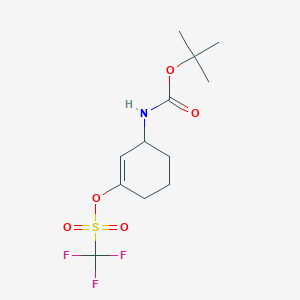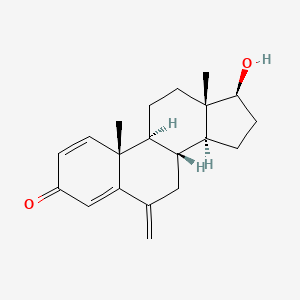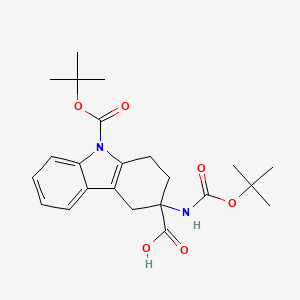
(±)-9,10-cis-Epoxy-nonadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-9,10-cis-Epoxy-nonadecane, also known as trans-9,10-epoxy-nonadecane, is a hydrocarbon with a unique structure that has been extensively studied for its potential applications in scientific research and lab experiments. This compound is a highly reactive and versatile molecule that has been used in various fields of study, ranging from organic synthesis to biochemistry and physiology. In
Scientific Research Applications
(±)-9,10-cis-Epoxy-nonadecane has been used as a model compound for studying the effects of epoxides on biological systems, as well as for organic synthesis. This compound has been used to study the mechanism of action of epoxides, such as their ability to induce DNA damage and mutagenesis. Additionally, (±)-9,10-cis-Epoxy-nonadecane has been used to study the biochemical and physiological effects of epoxides on cells and tissues.
Mechanism of Action
The mechanism of action of (±)-9,10-cis-Epoxy-nonadecane is not fully understood. However, it is believed that the compound binds to DNA, leading to the formation of adducts which can lead to DNA damage and mutagenesis. Additionally, (±)-9,10-cis-Epoxy-nonadecane has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
(±)-9,10-cis-Epoxy-nonadecane has been shown to have a variety of biochemical and physiological effects on cells and tissues. In laboratory studies, the compound has been shown to induce DNA damage, mutagenesis, and apoptosis. Additionally, (±)-9,10-cis-Epoxy-nonadecane has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Advantages and Limitations for Lab Experiments
The use of (±)-9,10-cis-Epoxy-nonadecane in laboratory experiments has several advantages. First, the compound is highly reactive and versatile, making it suitable for a variety of applications. Additionally, (±)-9,10-cis-Epoxy-nonadecane is relatively inexpensive and easy to obtain. However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound is highly toxic and should be handled with caution. Additionally, the compound has a short half-life, meaning it must be used quickly once it is synthesized.
Future Directions
There are a variety of potential future directions for the use of (±)-9,10-cis-Epoxy-nonadecane. First, the compound could be used to study the effects of epoxides on biological systems, such as their ability to induce DNA damage and mutagenesis. Additionally, the compound could be used as a tool for organic synthesis, as it is highly reactive and versatile. Finally, (±)-9,10-cis-Epoxy-nonadecane could be used to study the biochemical and physiological effects of epoxides on cells and tissues.
Synthesis Methods
(±)-9,10-cis-Epoxy-nonadecane is synthesized through a process known as the McMurry reaction. This reaction involves the use of a base, such as sodium hydroxide, and a metal catalyst, such as titanium tetrachloride, to convert an alkene to an epoxide. The reaction is carried out at a temperature of approximately 150°C and is typically complete within two hours. The product of the McMurry reaction is an epoxide with a cis-configuration, which is then purified to obtain (±)-9,10-cis-Epoxy-nonadecane.
properties
| { "Design of the Synthesis Pathway": "The synthesis of (±)-9,10-cis-Epoxy-nonadecane can be achieved through a multi-step process involving the conversion of a readily available starting material into the desired product.", "Starting Materials": [ "1-nonadecene", "m-chloroperbenzoic acid", "sodium bicarbonate", "sodium chloride", "water", "diethyl ether", "magnesium", "iodine", "tetrahydrofuran", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "sulfuric acid", "sodium sulfate" ], "Reaction": [ "1. Epoxidation of 1-nonadecene using m-chloroperbenzoic acid in diethyl ether to form (±)-9,10-epoxy-nonadecane", "2. Reduction of (±)-9,10-epoxy-nonadecane using magnesium and iodine in tetrahydrofuran to form (±)-9,10-cis-dihydroxy-nonadecane", "3. Oxidation of (±)-9,10-cis-dihydroxy-nonadecane using acetic acid and hydrogen peroxide to form (±)-9,10-cis-epoxy-nonadecane", "4. Purification of (±)-9,10-cis-epoxy-nonadecane using a mixture of water and diethyl ether, followed by drying with sodium sulfate" ] } | |
CAS RN |
85267-95-4 |
Product Name |
(±)-9,10-cis-Epoxy-nonadecane |
Molecular Formula |
C₁₉H₃₈O |
Molecular Weight |
282.5 |
synonyms |
cis-2-Nonyl-3-octyl-oxirane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)
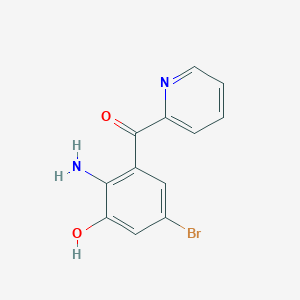
![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)
